molecular formula C24H21N5O3S B2785732 N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 872597-51-8

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No. B2785732
CAS RN: 872597-51-8
M. Wt: 459.52
InChI Key: JHQSMXXAHMMIPL-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-naphthylamine to form 2-(naphthalen-1-ylamino)-4-amino-6-thiouracil. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-(naphthalen-1-ylamino)-2-oxoethylthio)acetate. The final compound is obtained by reacting the ethyl ester with 4-methylbenzoyl chloride in the presence of a base to form N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2-naphthylamine", "ethyl 2-bromoacetate", "4-methylbenzoyl chloride", "base" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2-naphthylamine in the presence of a base to form 2-(naphthalen-1-ylamino)-4-amino-6-thiouracil.", "The intermediate 2-(naphthalen-1-ylamino)-4-amino-6-thiouracil is then reacted with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-(naphthalen-1-ylamino)-2-oxoethylthio)acetate.", "The final compound is obtained by reacting ethyl 2-(2-(naphthalen-1-ylamino)-2-oxoethylthio)acetate with 4-methylbenzoyl chloride in the presence of a base to form N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide." ] }

CAS RN

872597-51-8

Product Name

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Molecular Formula

C24H21N5O3S

Molecular Weight

459.52

IUPAC Name

N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide

InChI

InChI=1S/C24H21N5O3S/c1-14-9-11-16(12-10-14)22(31)27-20-21(25)28-24(29-23(20)32)33-13-19(30)26-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,26,30)(H,27,31)(H3,25,28,29,32)

InChI Key

JHQSMXXAHMMIPL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)N

solubility

not available

Origin of Product

United States

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